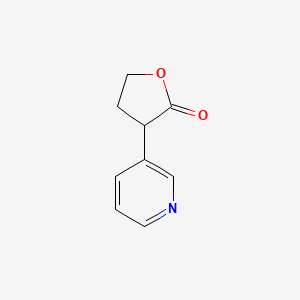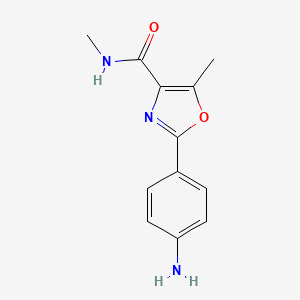
2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide typically involves the condensation of 4-aminophenyl derivatives with oxazole precursors under controlled conditions. One common method includes the reaction of 4-aminophenylacetic acid with oxalyl chloride to form an intermediate, which is then cyclized with dimethylamine to yield the target compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity. Solvent systems like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as amines or thiols can react with the carboxamide group in the presence of base catalysts like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Amines derived from the oxazole ring.
Substitution: Various substituted carboxamides depending on the nucleophile used.
Scientific Research Applications
2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s structure allows it to interact with nucleic acids and proteins, disrupting their normal function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its antitumor properties.
2-(4-Aminophenyl)imidazole: Used in the synthesis of pharmaceuticals.
2-(4-Aminophenyl)thiazole: Exhibits antimicrobial activity.
Uniqueness
2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide is unique due to its oxazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different spectrum of interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(4-aminophenyl)-N,5-dimethyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-7-10(11(16)14-2)15-12(17-7)8-3-5-9(13)6-4-8/h3-6H,13H2,1-2H3,(H,14,16) |
InChI Key |
YVOOYJSSOIYIJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)N)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


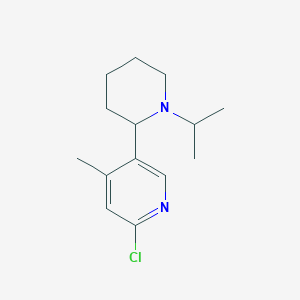
![Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate](/img/structure/B11802474.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11802491.png)

![Ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate](/img/structure/B11802516.png)
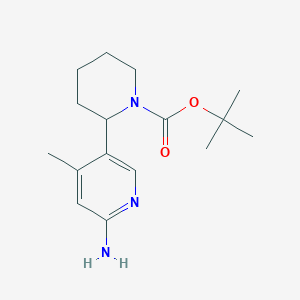

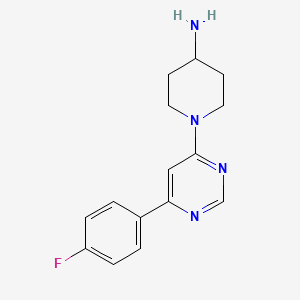

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11802535.png)



